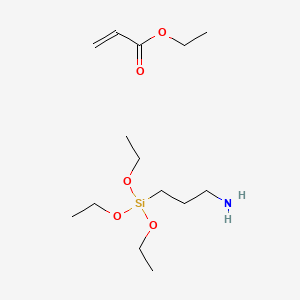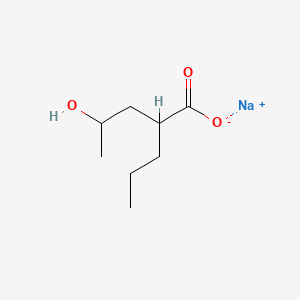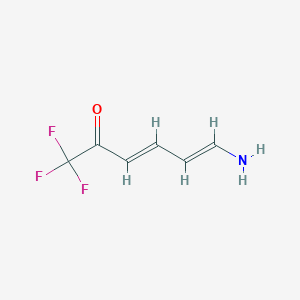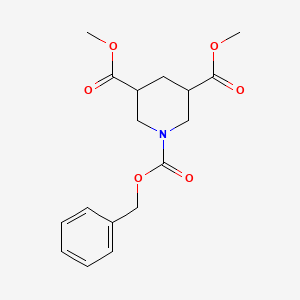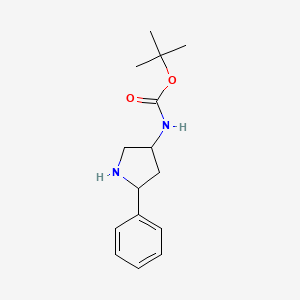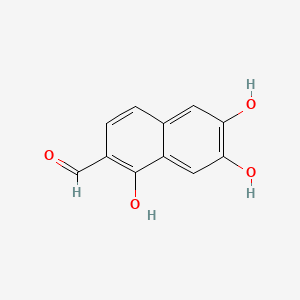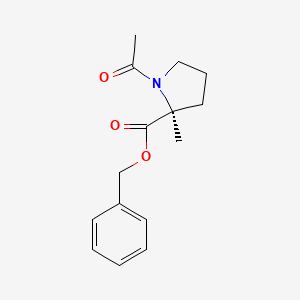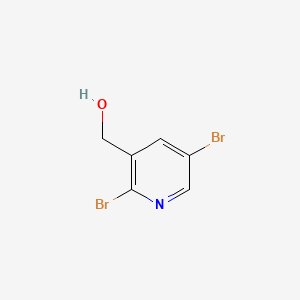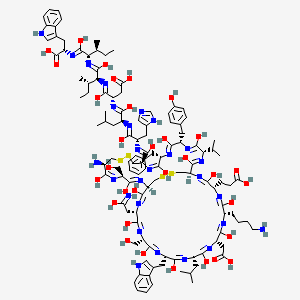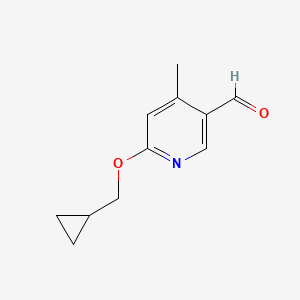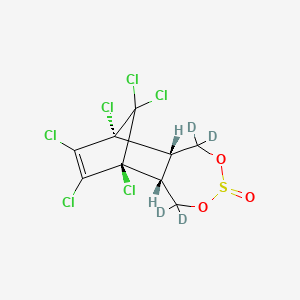
alpha-Endosulfan D4
Descripción general
Descripción
Alpha-Endosulfan D4 is a stable isotope labelled compound . It has a molecular weight of 410.95 and its molecular formula is C9 2H4 H2 Cl6 O3 S . It is used for research purposes .
Synthesis Analysis
The synthesis of Endosulfan is traditionally accomplished by gas chromatography fitted with an electron capture detector (GC/ECD) or coupled with mass spectrometry (GC/MS) . A selective, sensitive, and fast online solid-phase extraction (SPE) method coupled with liquid chromatography separation and tandem mass spectrometry (LC-MS/MS) has been developed for the determination of endosulfan isomers .
Molecular Structure Analysis
The molecular structure of alpha-Endosulfan D4 is complex, with the IUPAC name being alpha-Endosulfan D4 . The structure includes elements such as carbon, hydrogen, chlorine, oxygen, and sulfur .
Chemical Reactions Analysis
Alpha-Endosulfan D4 can interact with different types of microplastics (MP), such as low-density polyethylene (LDPE), polyethylene-co-vinyl acetate, unplasticized polyvinyl chloride, polyamide 6, polystyrene granule, and polypropylene granule . The adsorption dynamics of alpha-Endosulfan D4 by these MPs were evaluated, with the most critical situation identified for the system LDPE (particle size < 300 μm) .
Physical And Chemical Properties Analysis
Alpha-Endosulfan D4 is a cream-to-brown-colored solid that may appear crystalline or in flakes . It is insoluble in water and slowly hydrolyzes to form sulfur dioxide and a diol; this reaction is more rapid under basic conditions .
Aplicaciones Científicas De Investigación
-
Environmental Science
- Application : Endosulfan is an organochlorine insecticide used extensively for agricultural purposes . It typically enters the atmosphere through agricultural application and can be transported long distances in the air .
- Method : It is applied to a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .
- Results : The levels in the air vary substantially depending on the location. Rural areas tend to have higher levels. Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .
-
Polymer Science
- Application : Microplastics in water systems can potentially accumulate the pesticide alpha-Endosulfan .
- Method : The adsorption dynamics of α-endosulfan by six different microplastics with different sizes/shapes and chemical compositions were evaluated .
- Results : The highest maximum adsorption capacity was obtained for distilled water, followed by filtered river and tap waters (i.e., 366 ± 39, 247 ± 38, 157 ± 22 μg/g) .
-
Analytical Chemistry
- Application : Alpha-Endosulfan is often used as a standard in analytical chemistry for the detection and quantification of pesticide residues in environmental samples .
- Method : The extraction conditions and analytical method are optimized for better extraction efficiency to ensure a correct evaluation of the concentration of the α-endosulfan in aqueous solution .
- Results : This allows for accurate measurement of endosulfan contamination in various environmental matrices .
-
Genetic Research
- Application : Researchers have demonstrated the mutagenicity of α-endosulfan in germ cells of Caenorhabditis elegans .
- Method : They used next-generation sequencing to develop a high-throughput technique for identifying genetic mutations in germ cells . They found that low doses of α-endosulfan had a negligible effect on the reproductive ability of C. elegans, while 1 μM of α-endosulfan significantly increased the mutation frequency of nonexposed progeny .
- Results : Further genome-wide mutation pattern analysis showed that α-endosulfan induced A:T→G:C base substitution and clustered mutations in germ cells, followed by error-prone bypass of the lesions through pol η .
-
Water Quality Monitoring
- Application : Endosulfan is monitored in water systems to mitigate potential risks to human health arising from the consumption of endosulfan-contaminated aquatic creatures .
- Method : A defined ambient water threshold has been implemented, set at a concentration of 159 micrograms per litre of water .
- Results : This allows for the monitoring and control of endosulfan contamination in water systems .
-
Pesticide Accumulation Research
- Application : The potential accumulation of the pesticide alpha-Endosulfan by microplastics in water systems is studied .
- Method : The adsorption dynamics of α-endosulfan by six different microplastics with different sizes/shapes and chemical compositions were evaluated . The most critical situation was identified for the system LDPE (particle size < 300 μm) .
- Results : Based on the Langmuir model parameters, the highest maximum adsorption capacity was obtained for distilled water, followed by filtered river and tap waters (i.e., 366 ± 39, 247 ± 38, 157 ± 22 μg/g) . The obtained results demonstrate the important role that microplastics may have in the fate and transport of pesticides and their potentially harmful effect on the environment .
Safety And Hazards
Direcciones Futuras
The role of microplastics in the fate and transport of pesticides like alpha-Endosulfan D4 is an area that requires further investigation . Understanding the interaction between pesticides and microplastics can help in assessing the potential environmental impact and developing strategies for pollution control .
Propiedades
IUPAC Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-WWUWEAHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5lambda4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



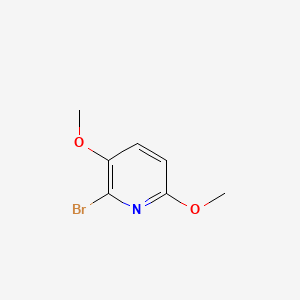
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
